Cas no 1291177-21-3 (Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate)

メチル4-クロロ-5-シクロプロピル-1H-ピラゾール-3-カルボキシレートは、有機合成化学において重要な中間体として利用される化合物です。分子式C8H9ClN2O2で表され、ピラゾール骨格にクロロ基とシクロプロピル基が導入された特徴的な構造を有します。この化合物の主な利点は、医薬品や農薬の合成において多様な修飾が可能な反応性の高い官能基を備えている点です。特に、カルボキシレートエステル部位は加水分解やアミド化反応に適しており、さらに誘導体化が容易です。また、シクロプロピル基の立体効果により特定の分子設計において立体選択性を制御できる可能性があります。高い純度と安定性を備えており、研究用途に適した品質が確保されています。

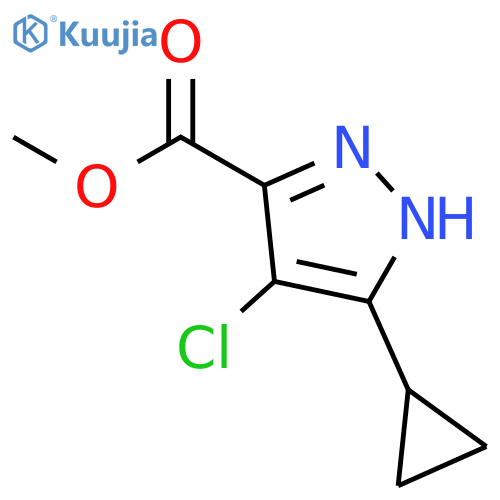

1291177-21-3 structure

商品名:Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate

CAS番号:1291177-21-3

MF:C8H9ClN2O2

メガワット:200.622260808945

MDL:MFCD16103386

CID:2620937

PubChem ID:61795482

Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate

- 1291177-21-3

- methyl 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylate

- methyl4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate

- AKOS011067742

- SY071507

- MFCD16103386

- CS-0321066

- CHEMBL4912701

- AKOS026674590

- BS-4114

-

- MDL: MFCD16103386

- インチ: InChI=1S/C8H9ClN2O2/c1-13-8(12)7-5(9)6(10-11-7)4-2-3-4/h4H,2-3H2,1H3,(H,10,11)

- InChIKey: OOKFUXXHWSSFEQ-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=NNC(=C1Cl)C2CC2

計算された属性

- せいみつぶんしりょう: 200.0352552g/mol

- どういたいしつりょう: 200.0352552g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 55Ų

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 336.2±42.0 °C at 760 mmHg

- フラッシュポイント: 157.1±27.9 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB469152-500 mg |

Methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate; min. 95% |

1291177-21-3 | 500mg |

€947.40 | 2023-04-21 | ||

| TRC | M221825-10mg |

Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate |

1291177-21-3 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | M221825-50mg |

Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate |

1291177-21-3 | 50mg |

$ 210.00 | 2022-06-04 | ||

| abcr | AB469152-500mg |

Methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate, min. 95%; . |

1291177-21-3 | 500mg |

€947.50 | 2025-02-17 | ||

| A2B Chem LLC | AE66398-250mg |

Methyl 4-chloro-5-cyclopropyl-1h-pyrazole-3-carboxylate |

1291177-21-3 | 95% | 250mg |

$431.00 | 2024-04-20 | |

| A2B Chem LLC | AE66398-100mg |

Methyl 4-chloro-5-cyclopropyl-1h-pyrazole-3-carboxylate |

1291177-21-3 | 95% | 100mg |

$268.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1391736-1g |

Methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate |

1291177-21-3 | 95% | 1g |

¥7839.00 | 2024-08-09 | |

| TRC | M221825-100mg |

Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate |

1291177-21-3 | 100mg |

$ 320.00 | 2022-06-04 | ||

| Alichem | A049004129-1g |

Methyl 4-chloro-5-cyclopropyl-1h-pyrazole-3-carboxylate |

1291177-21-3 | 95% | 1g |

888.30 USD | 2021-06-01 | |

| abcr | AB469152-1g |

Methyl 4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylate, min. 95%; . |

1291177-21-3 | 1g |

€1495.30 | 2024-08-03 |

Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

1291177-21-3 (Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate) 関連製品

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1291177-21-3)Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate

清らかである:99%

はかる:1g

価格 ($):735.0